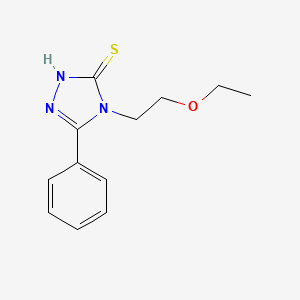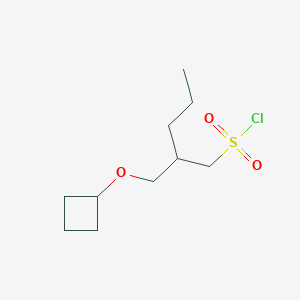
2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an alkyl chain. The compound’s structure includes a cyclobutyl group attached to a methylene bridge, which is further connected to a pentane chain with a sulfonyl chloride group at the terminal position. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride reagents. One common method is the oxidative chlorination of thiol derivatives using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). This method is advantageous due to its high yield and mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides, including this compound, often involves large-scale oxidative chlorination processes. These processes utilize efficient reagents and catalysts to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or sulfides
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols
Aplicaciones Científicas De Investigación
2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism of action of 2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Ethanesulfonyl Chloride: Similar to methanesulfonyl chloride but with an additional carbon atom.
Butanesulfonyl Chloride: A longer carbon chain compared to methanesulfonyl and ethanesulfonyl chlorides
Uniqueness
2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C10H19ClO3S |
|---|---|
Peso molecular |
254.77 g/mol |
Nombre IUPAC |
2-(cyclobutyloxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-4-9(8-15(11,12)13)7-14-10-5-3-6-10/h9-10H,2-8H2,1H3 |
Clave InChI |
NXGZPHZMGBWZLF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(COC1CCC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



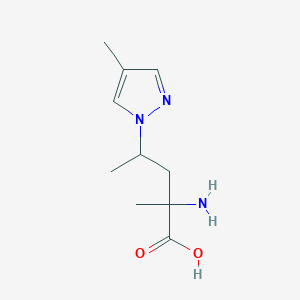
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)

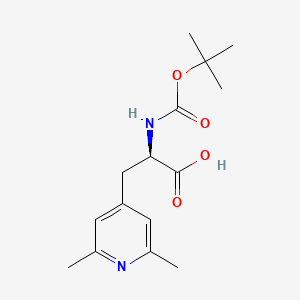
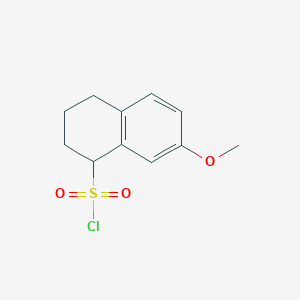
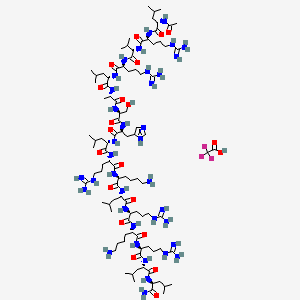

![2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)

![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)


